3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine
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Overview
Description
3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine is an organic compound with the molecular formula C13H16N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of two methyl groups on the pyrrole ring and a methyl group on the phenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine typically involves the reaction of 2,5-dimethylpyrrole with 2-methylphenylamine under specific conditions. One common method involves refluxing a mixture of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol for several hours, followed by cooling and gradual addition to crushed ice .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: A simpler derivative of pyrrole with two methyl groups.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: A more complex derivative with additional functional groups.
Uniqueness
3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine is unique due to the specific arrangement of its methyl groups and the presence of both pyrrole and phenylamine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-7-8-10(2)15(9)13-6-4-5-12(14)11(13)3/h4-8H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCFIZHPYTYHEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389841 |
Source
|
Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842958-59-2 |
Source
|
Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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